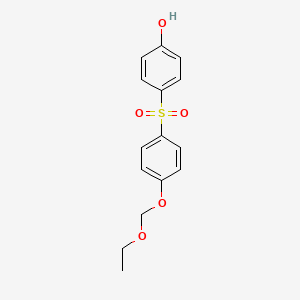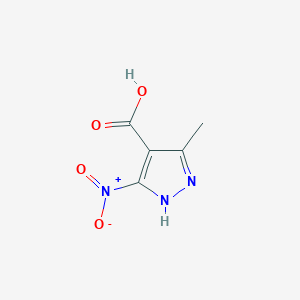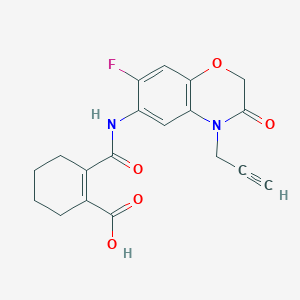
4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol is an organic compound with a complex structure that includes both phenol and sulfonyl functional groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol typically involves the sulfonylation of phenols. One common method is the reaction of phenol derivatives with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly solvents and catalysts is becoming more prevalent in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The phenol group can be oxidized to quinones, while the sulfonyl group can undergo reduction to sulfides.
Nucleophilic Substitution: The ethoxymethoxy group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfonyl chlorides in the presence of Lewis acids like aluminum chloride or ferric chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Electrophilic Aromatic Substitution: Substituted phenols and sulfonyl derivatives.
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Sulfides and reduced phenolic compounds.
Applications De Recherche Scientifique
4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-ethoxy-: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Phenyl sulfonylacetophenone: Contains a sulfonyl group but differs in the overall structure and reactivity.
Uniqueness
4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol is unique due to the presence of both ethoxymethoxy and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C15H16O5S |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
4-[4-(ethoxymethoxy)phenyl]sulfonylphenol |
InChI |
InChI=1S/C15H16O5S/c1-2-19-11-20-13-5-9-15(10-6-13)21(17,18)14-7-3-12(16)4-8-14/h3-10,16H,2,11H2,1H3 |
Clé InChI |
UQWQVGBJGUUEFV-UHFFFAOYSA-N |
SMILES canonique |
CCOCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)



![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)



![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)


![6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)](/img/structure/B13845524.png)
